REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]2[S:10][CH:9]=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.C([Li])CCC.[I:17]I>C1COCC1.CCCCCC.[Cl-].[Na+].O>[I:17][C:9]1[S:10][C:11]2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=2[CH:8]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2C=CSC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
brine
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added (2.5 N, 285 mL, 0.71 mol) within 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
temperature below −70° C
|
Type
|
CUSTOM
|
Details
|
temperature below −70° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
to come up to room temperature over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The layers are roughly separated
|
Type
|
CUSTOM
|
Details
|
the organic layer is partially evaporated
|
Type
|
ADDITION
|
Details
|
Additional brine (200 mL) is added to the residual aqueous layer (
|
Type
|
ADDITION
|
Details
|
mixed with some THF)
|
Type
|
CUSTOM
|
Details
|
After decantation, the organic and aqueous layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium thiosulphate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude iodo derivative (173.6 g, 93%) The solid
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropanol (150 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1SC2=C(C1)C=CC=C2OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |